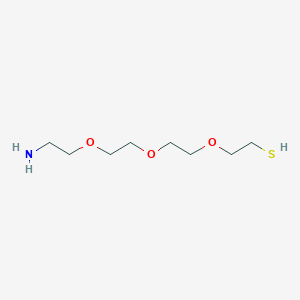

HS-Peg3-CH2CH2NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO3S/c9-1-2-10-3-4-11-5-6-12-7-8-13/h13H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWCLHRGJBPEJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCS)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to HS-Peg3-CH2CH2NH2: Structure, Properties, and Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, HS-Peg3-CH2CH2NH2, also known as Thiol-PEG3-Amine. It details its chemical structure, properties, and core applications in bioconjugation and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structure and Chemical Formula

This compound is a versatile chemical tool featuring a thiol (-SH) group and a primary amine (-NH2) group at opposing ends of a three-unit polyethylene glycol (PEG) spacer. This distinct architecture allows for the sequential or orthogonal conjugation of two different molecules.

The chemical structure is as follows:

HS-(CH2)2-(O-CH2-CH2)3-NH2

This structure imparts both hydrophilicity, due to the PEG chain, and reactive functionality through the terminal thiol and amine groups.[1][2] The monodisperse nature of the PEG3 chain ensures a defined and consistent linker length, which is crucial for applications in drug development where precise molecular architecture is paramount.[1][3]

Quantitative Data Summary

The key physicochemical properties of this compound and its hydrochloride salt are summarized in the table below for easy reference and comparison.

| Property | Value (Free Base) | Value (HCl Salt) | Reference |

| Chemical Formula | C8H19NO3S | C8H20ClNO3S | [1] |

| Molecular Weight | 209.31 g/mol | 245.77 g/mol | |

| Purity | Typically ≥95% | Typically ≥95% | |

| Appearance | To be determined | To be determined | |

| Solubility | To be determined | DMSO: 250 mg/mL (1017.21 mM) | |

| Storage Conditions | Dry, dark, -20°C for long term | 4°C, protect from light, stored under nitrogen |

Key Applications and Experimental Protocols

The primary utility of this compound lies in its ability to act as a bridge between two molecular entities. This has led to its widespread use in bioconjugation and in the burgeoning field of targeted protein degradation with PROTACs.

Bioconjugation

The thiol and amine groups of this compound can be selectively reacted with a variety of functional groups on biomolecules such as proteins, peptides, and nucleic acids.

-

Thiol-Reactive Chemistries : The thiol group readily reacts with maleimides, haloacetamides, and other sulfhydryl-reactive reagents to form stable thioether bonds. This is a common strategy for site-specific modification of cysteine residues in proteins.

-

Amine-Reactive Chemistries : The primary amine can be acylated by activated esters (e.g., NHS esters), carboxyl groups (in the presence of carbodiimides), or can undergo reductive amination with aldehydes and ketones.

Experimental Protocol: General Two-Step Bioconjugation

This protocol outlines a general workflow for conjugating two different molecules (Molecule A and Molecule B) using this compound.

Step 1: Reaction of the Amine Group

-

Preparation : Dissolve this compound and the amine-reactive Molecule A (e.g., an NHS ester) in a suitable anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction : Add a mild base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture to facilitate the reaction. The reaction is typically carried out at room temperature for 1-4 hours.

-

Monitoring : Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purification : Once the reaction is complete, the resulting thiol-functionalized intermediate is purified, typically by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Step 2: Reaction of the Thiol Group

-

Preparation : Dissolve the purified thiol-functionalized intermediate and the thiol-reactive Molecule B (e.g., a maleimide-functionalized molecule) in a suitable buffer, often a phosphate buffer at a pH between 6.5 and 7.5. The presence of a chelating agent like EDTA can be beneficial to prevent disulfide bond formation.

-

Reaction : The reaction is typically performed at room temperature for 1-4 hours or at 4°C for 2-8 hours.

-

Quenching : The reaction can be quenched by adding a small molecule thiol, such as cysteine or dithiothreitol (DTT).

-

Purification : The final conjugate is purified from excess reagents and byproducts using techniques such as size-exclusion chromatography (SEC), dialysis, or HPLC.

PROTAC Synthesis

This compound is a commonly employed linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in this compound can enhance the solubility and cell permeability of the resulting PROTAC.

The synthesis of a PROTAC using this linker follows a similar two-step conjugation strategy as described above, where Molecule A would be a ligand for the target protein and Molecule B would be a ligand for an E3 ligase (or vice versa).

Visualizations

General Bioconjugation Workflow

The following diagram illustrates the logical workflow for a two-step bioconjugation reaction using this compound.

Caption: A logical workflow for a two-step bioconjugation process.

Role in PROTAC Formation

This diagram illustrates the conceptual role of this compound in forming a PROTAC molecule that bridges a target protein and an E3 ligase.

Caption: The role of the linker in PROTAC-mediated protein degradation.

References

The Thiol-PEG-Amine Linker: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

The thiol-PEG-amine (SH-PEG-NH2) linker is a heterobifunctional molecule that has emerged as a critical tool in the field of bioconjugation and drug delivery. Its unique architecture, featuring a thiol group at one terminus, a primary amine at the other, and a central polyethylene glycol (PEG) spacer, offers researchers a versatile platform for the precise engineering of complex biomolecular constructs. This technical guide provides an in-depth exploration of the core functions, applications, and underlying chemical principles of the thiol-PEG-amine linker. It is intended for researchers, scientists, and drug development professionals seeking to leverage this technology for the creation of advanced therapeutics, diagnostics, and research tools. This document details the linker's role in enhancing the pharmacokinetic profiles of biologics, enabling targeted drug delivery, and facilitating the surface modification of nanoparticles. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams to provide a practical resource for the scientific community.

Introduction: The Architecture and Function of a Thiol-PEG-Amine Linker

A thiol-PEG-amine linker is a linear polymer scaffold featuring three key functional components:

-

Thiol Group (-SH): This sulfhydryl moiety provides a reactive handle for covalent attachment to a variety of substrates. It exhibits high selectivity for maleimide groups, forming a stable thioether bond.[1] Additionally, the thiol group has a strong affinity for noble metal surfaces, such as gold, making it invaluable for the functionalization of nanoparticles.[1]

-

Polyethylene Glycol (PEG) Spacer: The PEG chain is a hydrophilic and biocompatible polymer that confers several advantageous properties to the conjugated molecule. These include increased solubility, reduced immunogenicity, and improved pharmacokinetic profiles through the "stealth" effect, which minimizes clearance by the reticuloendothelial system.[2] The length of the PEG spacer can be precisely controlled to optimize the linker's properties for specific applications.

-

Amine Group (-NH2): The primary amine at the opposite end of the linker serves as a versatile nucleophile for conjugation to various electrophilic groups. It readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1]

This heterobifunctional nature allows for a sequential and controlled approach to bioconjugation, enabling the precise assembly of complex architectures such as antibody-drug conjugates (ADCs), targeted nanoparticles, and PROteolysis TArgeting Chimeras (PROTACs).

Key Applications in Drug Development

The unique properties of the thiol-PEG-amine linker have led to its widespread adoption in several areas of drug development:

-

Bioconjugation and PEGylation: The linker is extensively used to attach PEG chains to proteins, peptides, and other therapeutic molecules. This process, known as PEGylation, can significantly improve the drug's stability, solubility, and circulation half-life.[1]

-

Targeted Drug Delivery: By attaching a targeting ligand (e.g., an antibody or peptide) to one end of the linker and a therapeutic agent to the other, targeted drug delivery systems can be constructed. These systems can selectively deliver cytotoxic agents or other therapeutics to diseased cells, minimizing off-target toxicity.

-

Nanoparticle Functionalization: The thiol group's affinity for gold and other metal surfaces makes this linker ideal for modifying the surface of nanoparticles. This allows for the attachment of targeting moieties, imaging agents, and therapeutic payloads to the nanoparticle surface, creating multifunctional nanomedicines.

-

PROTACs: In the rapidly evolving field of targeted protein degradation, thiol-PEG-amine linkers are employed to connect a target protein-binding ligand to an E3 ligase-recruiting ligand, forming a PROTAC. The PEG spacer in this context provides the necessary length and flexibility to facilitate the ubiquitination and subsequent degradation of the target protein.

-

Stimulus-Responsive Systems: The linker can be incorporated into drug delivery systems that release their payload in response to specific environmental triggers, such as changes in pH or the presence of reducing agents like glutathione, which is found at elevated concentrations within cancer cells.

Data Presentation: Quantitative Analysis of Linker Performance

The selection of a thiol-PEG-amine linker with the appropriate molecular weight is crucial for optimizing the performance of a bioconjugate. The following tables summarize key quantitative data related to the impact of PEGylation and the kinetics of the conjugation reactions.

| Parameter | PEG MW 2,000 Da | PEG MW 5,000 Da | PEG MW 10,000 Da | Reference |

| Purity | ≥95% | ≥95% | ≥95% | |

| Solubility | Soluble in water, chloroform, DMSO | Soluble in water, chloroform, DMSO | Soluble in water, chloroform, DMSO | |

| Appearance | White/off-white solid | White/off-white solid | White/off-white solid |

Table 1: Physicochemical Properties of Thiol-PEG-Amine Linkers of Varying Molecular Weights. This table outlines the typical purity, solubility, and physical appearance of commercially available thiol-PEG-amine linkers with different PEG chain lengths.

| Reaction | pH Range | Key Considerations | Bond Formed | Stability | Reference |

| Thiol-Maleimide | 6.5 - 7.5 | Specific and efficient. Risk of maleimide hydrolysis at higher pH. | Thioether | Generally stable, but can undergo retro-Michael reaction under certain conditions. | |

| Amine-NHS Ester | 7.2 - 8.5 | Efficient coupling. NHS esters are susceptible to hydrolysis, especially at higher pH. | Amide | Highly stable under physiological conditions. | |

| Thiol-Gold Surface | N/A | Strong, spontaneous chemisorption. | Thiolate-Gold | Very stable. |

Table 2: Reaction Conditions and Stability of Bonds Formed with Thiol-PEG-Amine Linkers. This table summarizes the optimal pH ranges and other important considerations for the key conjugation reactions involving the thiol and amine functionalities of the linker, along with the stability of the resulting covalent bonds.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of a thiol-PEG-amine linker.

Protocol for Conjugating an Antibody to a Gold Nanoparticle

This protocol describes the steps for attaching an antibody to the surface of a gold nanoparticle using a thiol-PEG-amine linker, a common strategy for creating targeted nanocarriers.

Materials:

-

Gold nanoparticles (AuNPs)

-

Thiol-PEG-amine linker (e.g., MW 5,000 Da)

-

Antibody of interest

-

N-hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Phosphate-buffered saline (PBS), pH 7.4

-

MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Centrifuge and appropriate tubes

Procedure:

-

AuNP-Linker Conjugation:

-

Resuspend the gold nanoparticles in a suitable buffer (e.g., water or PBS).

-

Add the thiol-PEG-amine linker to the AuNP suspension at a molar excess to ensure complete surface coverage.

-

Incubate the mixture for at least 1 hour at room temperature with gentle stirring to allow for the formation of the thiol-gold bond.

-

Centrifuge the mixture to pellet the functionalized AuNPs.

-

Remove the supernatant containing excess linker and resuspend the AuNP-PEG-NH2 pellet in MES buffer. Repeat the washing step twice.

-

-

Antibody Activation:

-

Dissolve the antibody in MES buffer.

-

Add a molar excess of EDC and NHS to the antibody solution to activate the carboxylic acid groups on the antibody.

-

Incubate for 15-30 minutes at room temperature.

-

-

AuNP-Antibody Conjugation:

-

Add the activated antibody solution to the resuspended AuNP-PEG-NH2.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

Add the quenching buffer to deactivate any unreacted NHS esters.

-

Centrifuge the mixture to pellet the antibody-conjugated AuNPs.

-

Remove the supernatant and resuspend the final product in PBS for storage.

-

Protocol for a Glutathione-Triggered Drug Release Study

This protocol outlines a method to evaluate the release of a drug from a nanoparticle system where the drug is attached via a glutathione-cleavable linker, which can be a disulfide bond formed from the thiol group of the linker.

Materials:

-

Drug-loaded nanoparticles with a disulfide-based linkage

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH)

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare two sets of the drug-loaded nanoparticle suspension in PBS.

-

To one set (the experimental group), add glutathione to a final concentration that mimics the intracellular reducing environment (e.g., 10 mM).

-

The other set (the control group) will not have glutathione added.

-

Place each suspension into a separate dialysis bag and place the bags into a larger volume of PBS.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from the external PBS solution.

-

Analyze the concentration of the released drug in the aliquots using a validated HPLC method.

-

Plot the cumulative drug release as a function of time for both the experimental and control groups to determine the glutathione-mediated release profile.

Mandatory Visualizations

This section provides diagrams created using the DOT language to illustrate key concepts related to the function and application of thiol-PEG-amine linkers.

Caption: Basic structure of a thiol-PEG-amine linker.

Caption: Experimental workflow for antibody-AuNP conjugation.

Caption: EGFR signaling pathway and targeted inhibition.

Conclusion

The thiol-PEG-amine linker represents a powerful and versatile tool in the modern drug development toolkit. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the rational design and synthesis of a wide array of sophisticated bioconjugates. From enhancing the therapeutic window of existing drugs through PEGylation to enabling the next generation of targeted and stimulus-responsive therapies, the applications of this linker are vast and continue to expand. A thorough understanding of its chemical properties, reaction kinetics, and practical applications, as outlined in this guide, is essential for any researcher or scientist working at the forefront of pharmaceutical innovation. As our ability to manipulate complex biological systems with increasing precision grows, the importance of well-defined and versatile molecular linkers like the thiol-PEG-amine will undoubtedly continue to rise.

References

The Bifunctional Bridge: A Technical Deep Dive into the Role of HS-Peg3-CH2CH2NH2 in PROTAC Synthesis

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a crucial linker that connects the two. This technical guide focuses on the role and application of a specific bifunctional linker, HS-Peg3-CH2CH2NH2 , also known as Thiol-PEG3-amine, in the synthesis of these innovative therapeutic agents.

While this compound is commercially available and designed for the purpose of PROTAC synthesis, a comprehensive review of current scientific literature and patent databases reveals a notable absence of specific, published PROTAC molecules that explicitly incorporate this linker. Consequently, this guide will provide a detailed framework for its strategic utilization based on established principles of PROTAC design and the known reactivity of its functional groups, in lieu of specific case studies.

Core Functionality: A Tale of Two Ends

The utility of this compound in PROTAC synthesis lies in its bifunctional nature, offering two distinct reactive handles for conjugation: a terminal thiol (-SH) group and a terminal primary amine (-NH2) group. These are separated by a flexible polyethylene glycol (PEG) spacer of three ethylene glycol units.

-

The Thiol (Sulfhydryl) Group (-SH): This nucleophilic group is particularly well-suited for covalent bond formation with electrophilic centers. In the context of PROTACs, the thiol group is ideal for engaging with target proteins that have a "handle" for covalent modification, such as a cysteine residue in or near the binding pocket. This is a common strategy for developing covalent inhibitors and can be adapted for creating covalent PROTACs. The thiol can participate in Michael additions with α,β-unsaturated carbonyls or undergo nucleophilic substitution on alkyl halides.

-

The Amine Group (-NH2): The primary amine is a versatile functional group for forming stable amide bonds with carboxylic acids, a common feature on both E3 ligase ligands (like those for von Hippel-Lindau [VHL] or Cereblon [CRBN]) and target-binding ligands. Standard peptide coupling reagents are employed to facilitate this reaction.

-

The PEG3 Spacer: The polyethylene glycol linker serves multiple purposes. Its length and flexibility are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilic nature of the PEG chain can also improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Strategic Synthesis Workflow

The synthesis of a PROTAC utilizing this compound would typically follow a modular, stepwise approach. The choice of which end of the linker to react first depends on the chemistry of the warhead (target-binding ligand) and the E3 ligase ligand.

A logical synthetic workflow is depicted below:

Caption: General workflow for PROTAC synthesis using this compound.

Hypothetical Experimental Protocol: Synthesis of a Covalent PROTAC

While a specific example is not available, a general protocol for the synthesis of a hypothetical covalent PROTAC targeting a kinase with an accessible cysteine residue can be outlined.

Materials:

-

Kinase inhibitor with an electrophilic warhead (e.g., an acrylamide)

-

This compound linker

-

VHL or CRBN E3 ligase ligand with a carboxylic acid handle

-

Peptide coupling reagents (e.g., HATU, HOBt)

-

Tertiary amine base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

-

Step 1: Conjugation of the Linker to the Warhead

-

Dissolve the kinase inhibitor (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Add a mild base, such as DIPEA (2 equivalents), to facilitate the reaction.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the resulting warhead-linker conjugate by flash column chromatography.

-

-

Step 2: Coupling of the Warhead-Linker Conjugate to the E3 Ligase Ligand

-

Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) and stir for 15 minutes to activate the carboxylic acid.

-

Add a solution of the purified warhead-linker conjugate (1.1 equivalents) in DMF to the activated E3 ligase ligand.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Data Presentation: A Template for Characterization

Once a PROTAC is synthesized using this compound, a series of biochemical and cellular assays are required to characterize its activity. The following tables provide a template for presenting the key quantitative data that would be generated.

Table 1: Biochemical and Biophysical Characterization

| Parameter | Warhead | E3 Ligase Ligand | Final PROTAC |

| Target Binding Affinity (Kd, nM) | |||

| E3 Ligase Binding Affinity (Kd, nM) | |||

| Ternary Complex Formation (Cooperativity, α) |

Table 2: Cellular Activity and Protein Degradation

| Cell Line | DC50 (nM) | Dmax (%) | Time to 50% Degradation (t1/2, hours) |

| Cancer Cell Line A | |||

| Cancer Cell Line B |

Signaling Pathway Visualization

The ultimate goal of a PROTAC is to induce the degradation of a target protein, thereby modulating its downstream signaling pathway. In the case of a kinase-targeting PROTAC, this would lead to the downregulation of phosphorylation events.

Caption: PROTAC-mediated degradation of a target kinase interrupts downstream signaling.

Conclusion

This compound represents a versatile and valuable tool in the medicinal chemist's arsenal for the construction of PROTACs. Its bifunctional nature allows for flexible synthetic strategies to link a wide variety of warheads and E3 ligase ligands. While specific examples of its application in the literature are currently lacking, the principles outlined in this guide provide a solid foundation for its effective incorporation into novel PROTAC designs. The future development and publication of PROTACs utilizing this linker will be crucial in fully elucidating its potential and fine-tuning its application in the pursuit of new targeted therapies.

The Art of Stealth: A Technical Guide to PEG Linkers in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

The conjugation of Polyethylene Glycol (PEG) linkers, a process known as PEGylation, has become a cornerstone of modern drug delivery, transforming the therapeutic potential of a wide range of molecules from small drugs to large biologics. This in-depth technical guide delves into the fundamental principles of utilizing PEG linkers, providing a comprehensive overview of their synthesis, properties, and applications. We will explore the critical role of PEG architecture and length in modulating drug pharmacokinetics and pharmacodynamics, supported by quantitative data and detailed experimental protocols.

Fundamental Principles of PEGylation

Polyethylene glycol is a biocompatible, non-toxic, and highly hydrophilic polymer composed of repeating ethylene oxide units.[1] Its unique physicochemical properties make it an ideal candidate for covalent attachment to therapeutic agents, imparting a "stealth" effect that significantly enhances their in vivo performance.[2]

The primary advantages of PEGylation in drug delivery include:

-

Prolonged Circulation Half-Life: By increasing the hydrodynamic radius of the conjugated molecule, PEGylation reduces renal clearance and shields it from uptake by the reticuloendothelial system (RES), leading to a longer circulation time in the bloodstream.[3][4]

-

Reduced Immunogenicity: The hydrophilic cloud created by the PEG chain can mask antigenic epitopes on the drug molecule, reducing its recognition by the immune system and minimizing the risk of an immune response.[5]

-

Enhanced Solubility and Stability: PEGylation can significantly improve the solubility of hydrophobic drugs, facilitating their formulation and administration. It can also protect the conjugated molecule from enzymatic degradation, thereby increasing its stability in biological environments.

-

Improved Pharmacokinetics: The enhanced stability and prolonged circulation of PEGylated drugs lead to improved pharmacokinetic (PK) profiles, allowing for less frequent dosing and potentially increased therapeutic efficacy.

The Architectural Arsenal of PEG Linkers

The versatility of PEGylation stems from the ability to tailor the structure of the PEG linker to achieve specific therapeutic goals. The choice of PEG architecture—linear, branched, or other complex structures—can have a profound impact on the properties of the resulting conjugate.

-

Linear PEG Linkers: These are the simplest form of PEG linkers, consisting of a single, unbranched chain. They are widely used to improve the solubility and circulation time of therapeutic molecules.

-

Branched PEG Linkers: These linkers have multiple PEG chains extending from a central core. This branched structure can provide a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, which can further enhance the stealth effect and prolong circulation time. Branched PEGs have been shown to be more effective at stabilizing proteins compared to their linear counterparts.

-

Cleavable PEG Linkers: These linkers are designed with a chemically labile bond that can be broken under specific physiological conditions, such as a change in pH or the presence of specific enzymes. This allows for the controlled release of the drug at the target site, minimizing systemic toxicity.

-

Non-Cleavable PEG Linkers: These linkers form a stable, permanent bond between the drug and the PEG chain. The drug is released upon degradation of the entire conjugate within the target cell.

-

Homobifunctional and Heterobifunctional PEG Linkers: Homobifunctional PEGs have the same reactive group at both ends, making them suitable for cross-linking applications. Heterobifunctional PEGs possess different reactive groups at each end, allowing for the sequential conjugation of two different molecules, a crucial feature in the construction of complex drug delivery systems like antibody-drug conjugates (ADCs).

Quantitative Insights into PEG Linker Performance

The selection of a PEG linker is a critical decision in drug development, with the molecular weight and architecture of the PEG chain directly influencing the therapeutic index of the conjugate. The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker properties on key performance metrics.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

| Linker | Drug-to-Antibody Ratio (DAR) | Clearance (mL/hr/kg) |

| Non-PEG | 8 | 1.8 |

| PEG4 | 8 | 1.2 |

| PEG8 | 8 | 0.8 |

| PEG12 | 8 | 0.6 |

Data adapted from preclinical studies.

Table 2: Comparison of Linear vs. Branched PEG on ADC Aggregation

| ADC Linker Configuration | DAR | Aggregation (%) |

| Linear PEG24 | 8 | 15.2 |

| Branched (P-(PEG12)2) | 8 | 5.8 |

Data from a study comparing a linear 24-unit PEG linker to a branched linker with two 12-unit PEG chains on a trastuzumab-DM1 conjugate.

Table 3: Effect of PEG Molecular Weight on Drug Circulation Half-Life

| PEG Molecular Weight (kDa) | Half-Life (t1/2) in hours |

| 1 | 27.1-fold increase vs. unconjugated |

| 5 | Significantly prolonged |

| 10 | Significantly prolonged |

| 20 | Significantly prolonged |

| 40 | Significantly prolonged |

Data compiled from various preclinical studies.

Experimental Protocols for PEGylation and Characterization

The successful development of a PEGylated drug requires robust and well-defined experimental protocols for both the conjugation process and the characterization of the final product.

Protocol for Amine-Reactive PEGylation using NHS Esters

N-Hydroxysuccinimide (NHS) esters are widely used for their ability to react with primary amines on proteins and other biomolecules to form stable amide bonds.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

-

PEG-NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

-

Reagent Preparation: Equilibrate the PEG-NHS ester to room temperature before opening. Prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMF or DMSO immediately before use.

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

-

PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle stirring. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

Protocol for Thiol-Reactive PEGylation using Maleimides

Maleimide chemistry provides a highly selective method for conjugating PEG linkers to free sulfhydryl groups, such as those found in cysteine residues.

Materials:

-

Thiol-containing molecule (e.g., antibody with reduced cysteines) in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5)

-

PEG-Maleimide

-

Anhydrous DMSO or DMF

-

(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)

-

Purification materials (e.g., SEC column)

Procedure:

-

Thiol Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. Remove the reducing agent by desalting.

-

Reagent Preparation: Prepare a stock solution of PEG-Maleimide in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10 to 20-fold molar excess of the PEG-Maleimide solution to the thiol-containing molecule solution.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

-

Purification: Purify the PEGylated conjugate using size-exclusion chromatography to remove unreacted PEG-maleimide and other impurities.

Characterization of PEGylated Conjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated drug.

-

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique for determining the molar mass and size of PEGylated proteins and their conjugates, as they have a different conformation and hydrodynamic size-to-molar mass relationship than standard globular proteins. SEC separates molecules based on their hydrodynamic volume, while MALS, in conjunction with UV and refractive index (RI) detectors, allows for the absolute determination of the molar mass of the protein and the conjugated PEG.

-

Determination of Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute for ADCs. It can be determined using several methods:

-

UV-Vis Spectroscopy: This is the simplest method, based on the differential absorbance of the antibody and the drug at specific wavelengths.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker moieties.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Following reduction of the ADC into its light and heavy chains, RP-HPLC can separate the different drug-loaded chains, allowing for DAR calculation based on peak areas.

-

Mass Spectrometry (MS): LC-MS can be used to determine the mass of the intact ADC or its subunits, providing a precise measurement of the number of conjugated drugs.

-

Visualizing the Impact and Workflow of PEGylation

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.

Caption: Workflow for the synthesis, purification, and characterization of a PEGylated drug.

Caption: Cellular uptake pathway of a PEGylated nanoparticle via endocytosis.

Caption: The JAK-STAT signaling pathway initiated by a PEGylated cytokine therapeutic.

Conclusion

PEG linkers have fundamentally reshaped the landscape of drug delivery by providing a versatile and effective means to improve the pharmacokinetic and safety profiles of a wide range of therapeutics. The "stealth" effect conferred by PEGylation, which leads to increased circulation time, reduced immunogenicity, and enhanced solubility, has enabled the successful clinical translation of numerous drugs that would have otherwise failed. Future research in this field is likely to focus on the development of next-generation PEG linkers with more complex architectures and cleavable functionalities for even more precise and controlled drug release. This guide provides a solid foundation for researchers and drug development professionals to understand and apply the core principles of PEG linker technology in their pursuit of more effective and safer medicines.

References

A Technical Guide to Monodisperse and Polydisperse PEG Linkers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers are critical tools in drug development, enhancing the therapeutic properties of small molecules, peptides, proteins, and nanoparticles. The choice between monodisperse and polydisperse PEG linkers has profound implications for the efficacy, safety, and manufacturing of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core differences between these two types of linkers, detailing their synthesis, characterization, and impact on drug performance. Quantitative data from comparative studies are presented in structured tables, and detailed experimental protocols for key methodologies are provided. Furthermore, logical workflows for the application of PEG linkers in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) are visualized through diagrams to facilitate a deeper understanding of their practical implementation.

Introduction: The Pivotal Role of PEG Linkers

Polyethylene glycol (PEG) is a polyether compound composed of repeating ethylene oxide units.[1] Its biocompatibility, water solubility, and ability to shield conjugated molecules from enzymatic degradation and immune recognition have made it an invaluable tool in medicine.[2][3] PEG linkers, which are chemically activated forms of PEG, are used to connect a therapeutic payload to a targeting moiety or to modify the surface of drug delivery systems.[4][5]

The fundamental distinction between PEG linkers lies in their molecular weight distribution, categorized as either monodisperse or polydisperse.

-

Monodisperse PEGs are single, pure compounds with a precisely defined molecular weight and a Polydispersity Index (PDI) of 1. They consist of a specific number of ethylene glycol units.

-

Polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, characterized by an average molecular weight and a PDI greater than 1.

This guide will explore the technical nuances of both types of linkers, providing the necessary information for researchers to make informed decisions in their drug development programs.

Synthesis and Physicochemical Properties

The distinct properties of monodisperse and polydisperse PEGs arise from their fundamentally different synthesis methodologies.

Monodisperse PEG Linkers: Precision through Stepwise Synthesis

Monodisperse PEGs are constructed through a controlled, stepwise synthesis, allowing for the precise addition of single ethylene glycol units. This method ensures a homogenous final product with a defined structure and molecular weight.

Key Advantages of Monodisperse PEGs:

-

Homogeneity and Purity: Results in a single, well-defined molecular entity, simplifying characterization and ensuring batch-to-batch consistency.

-

Predictable Pharmacokinetics: The uniform size leads to more predictable absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Improved Safety Profile: Reduced risk of generating anti-PEG antibodies and lower potential for off-target effects associated with heterogeneous mixtures.

-

Precise Structure-Activity Relationship (SAR) Studies: Enables the fine-tuning of linker length to optimize drug efficacy and delivery.

Polydisperse PEG Linkers: Scalability through Polymerization

Polydisperse PEGs are synthesized via the ring-opening polymerization of ethylene oxide. This process generates a population of PEG chains with varying lengths, resulting in a distribution of molecular weights.

Key Advantages of Polydisperse PEGs:

-

Scalability and Cost-Effectiveness: The polymerization process is generally more straightforward and less expensive for producing large quantities of PEG.

-

Established Regulatory Precedent: Many currently approved PEGylated drugs utilize polydisperse PEGs.

Comparative Summary of Physicochemical Properties

The choice between monodisperse and polydisperse PEG linkers significantly impacts the physicochemical properties of the resulting conjugate. A summary of these differences is presented in Table 1.

| Property | Monodisperse PEG Linkers | Polydisperse PEG Linkers |

| Molecular Weight | Single, defined molecular weight | Average molecular weight with a distribution |

| Polydispersity Index (PDI) | PDI = 1 | PDI > 1 (typically 1.01-1.10 for pharmaceutical grade) |

| Purity | High purity, single chemical entity | Mixture of different chain lengths |

| Synthesis Method | Stepwise synthesis (e.g., solid-phase synthesis) | Ring-opening polymerization of ethylene oxide |

| Characterization | Straightforward (e.g., MS, NMR) | More complex, requires analysis of distribution (e.g., GPC/SEC, MALDI-TOF MS) |

| Batch-to-Batch Consistency | High | Can be variable |

Table 1. Comparative physicochemical properties of monodisperse and polydisperse PEG linkers.

Impact on Drug Performance: A Quantitative Comparison

The dispersity of a PEG linker has a demonstrable impact on the in vitro and in vivo performance of a drug conjugate. Monodisperse PEGs generally offer superior performance in terms of protein interactions and pharmacokinetics.

Protein Adsorption

A key function of PEGylation is to reduce non-specific protein adsorption, which can lead to rapid clearance of the drug from circulation. Studies have shown that the uniform, dense layer formed by monodisperse PEGs is more effective at repelling proteins than the heterogeneous layer of polydisperse PEGs.

| PEG Type | Protein Adsorption (vs. Polydisperse PEG2k-AuNPs) |

| Monodisperse PEG36-AuNPs | ~70% reduction in FBS; ~60% reduction in human serum |

| Monodisperse PEG45-AuNPs | ~70% reduction in FBS; ~60% reduction in human serum |

Table 2. Comparative protein adsorption of monodisperse vs. polydisperse PEGylated gold nanoparticles (AuNPs). Data extracted from Tian et al., 2024.

Pharmacokinetics

The pharmacokinetic profile of a PEGylated drug is directly influenced by the nature of the PEG linker. The homogeneity of monodisperse PEGs leads to a more predictable and extended circulation half-life.

| PEG Type | Blood Circulation Half-life (t1/2) |

| Polydisperse PEG2k-AuNPs | 8.8 ± 0.7 h |

| Monodisperse PEG36-AuNPs | 23.6 ± 2.3 h |

| Monodisperse PEG45-AuNPs | 21.9 ± 1.5 h |

Table 3. Comparative pharmacokinetic profiles of monodisperse vs. polydisperse PEGylated gold nanoparticles (AuNPs) in tumor-bearing mice. Data extracted from Tian et al., 2024.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of monodisperse and polydisperse PEG linkers.

Synthesis of Monodisperse PEG Linkers (Solid-Phase Stepwise Synthesis)

This protocol describes the stepwise synthesis of a monodisperse PEG linker on a solid support, which simplifies purification by allowing for the removal of excess reagents and byproducts by simple washing.

Materials:

-

Wang resin (solid support)

-

Monomer: 4,4'-dimethoxytrityl (DMTr)-protected tetraethylene glycol tosylate

-

Deprotection solution: 3% trichloroacetic acid (TCA) in dichloromethane (DCM)

-

Coupling reagent: Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF)

-

Washing solvents: DCM, THF, methanol

-

Cleavage solution: Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: Swell the Wang resin in DCM in a solid-phase synthesis vessel.

-

Deprotection: Remove the protecting group from the resin by treating with the deprotection solution. Wash the resin thoroughly with DCM.

-

Deprotonation: Treat the resin with t-BuOK in THF to deprotonate the hydroxyl groups.

-

Coupling: Add the DMTr-protected tetraethylene glycol tosylate monomer to the vessel and allow the reaction to proceed to couple the first PEG unit. Wash the resin with THF and DCM.

-

Capping (Optional): Acetylate any unreacted hydroxyl groups to prevent side reactions in subsequent steps.

-

Iteration: Repeat the deprotection, deprotonation, and coupling steps to achieve the desired PEG chain length.

-

Final Deprotection: Remove the terminal DMTr group.

-

Cleavage: Cleave the monodisperse PEG linker from the resin using the cleavage solution.

-

Purification: Precipitate and purify the final product.

Synthesis of Polydisperse PEG Linkers (Anionic Ring-Opening Polymerization)

This protocol outlines the anionic ring-opening polymerization of ethylene oxide to produce polydisperse PEG.

Materials:

-

Ethylene oxide

-

Initiator: Potassium hydroxide (KOH)

-

Solvent: Anhydrous tetrahydrofuran (THF)

-

Quenching agent: Methanol

-

Precipitation solvent: Diethyl ether

Procedure:

-

Initiator Preparation: Dissolve KOH in a minimal amount of methanol and add to the reaction vessel containing anhydrous THF.

-

Monomer Addition: Cool the reaction mixture and add a known amount of ethylene oxide.

-

Polymerization: Allow the reaction to proceed at a controlled temperature. The reaction time will influence the average molecular weight of the resulting PEG.

-

Termination: Quench the reaction by adding methanol.

-

Purification: Precipitate the polydisperse PEG by adding the reaction mixture to cold diethyl ether.

-

Drying: Collect the precipitate and dry under vacuum.

Characterization of PEG Linkers

Accurate characterization of PEG linkers is crucial to ensure their quality and suitability for drug development.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful technique for determining the molecular weight distribution of polymers.

Sample Preparation:

-

Prepare a stock solution of the PEG linker at 1 mg/mL in water.

-

Prepare a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) at 10 mg/mL in a 1:1 mixture of acetonitrile and water with 0.1% TFA.

-

Prepare a cationizing agent solution (e.g., sodium trifluoroacetate - NaTFA) at 1 mg/mL in water.

-

Mix the PEG solution, matrix solution, and cationizing agent solution in a 1:10:1 ratio.

-

Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

Data Acquisition and Analysis:

-

Acquire the mass spectrum in positive ion reflectron mode.

-

The resulting spectrum will show a distribution of peaks, with each peak corresponding to a PEG chain of a specific length.

-

The Polydispersity Index (PDI) can be calculated from the weight-average molecular weight (Mw) and number-average molecular weight (Mn) obtained from the mass spectrum.

GPC/SEC separates molecules based on their hydrodynamic volume, providing information on the molecular weight distribution of a polymer sample.

Experimental Parameters:

-

System: Agilent 1260 Infinity Bio-inert Quaternary LC System

-

Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm

-

Mobile Phase: 150 mM sodium phosphate, pH 7.0

-

Flow Rate: 0.8 mL/min

-

Detection: UV (280 nm) and Refractive Index (RI)

-

Calibration: Use a series of PEG standards with known molecular weights to generate a calibration curve.

Procedure:

-

Dissolve the PEG linker sample in the mobile phase.

-

Inject the sample into the GPC/SEC system.

-

The retention time of the sample is compared to the calibration curve to determine its molecular weight distribution.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the PEG linker, confirming the identity of the repeating units and end groups.

Sample Preparation:

-

Dissolve a precisely weighed amount of the PEG linker in a deuterated solvent (e.g., D₂O or CDCl₃).

Data Acquisition and Analysis:

-

Acquire ¹H and ¹³C NMR spectra.

-

The characteristic signals of the ethylene glycol protons and carbons will be prominent in the spectra.

-

Integration of the signals corresponding to the end groups relative to the repeating units can be used to determine the degree of polymerization for monodisperse PEGs.

Applications in Advanced Drug Modalities

The choice between monodisperse and polydisperse PEG linkers is particularly critical in the development of sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. Monodisperse PEG linkers are increasingly favored in ADC development to ensure a homogenous product with a well-defined drug-to-antibody ratio (DAR).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is a critical determinant of its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. Monodisperse PEG linkers are ideal for PROTAC development as they allow for precise control over the linker length, which is crucial for optimal ternary complex formation.

References

HS-Peg3-CH2CH2NH2: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for HS-Peg3-CH2CH2NH2 (Thiol-PEG3-amine), a heterobifunctional PROTAC linker used in the synthesis of proteolysis-targeting chimeras. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are oral ingestion and inhalation. It is also recognized as being very toxic to aquatic life with long-lasting effects[1][2].

Different suppliers provide slightly varying GHS classifications. A summary of the hazard statements is provided in the table below.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | GHS Classification (MedChemExpress)[1] | GHS Classification (DC Chemicals)[2] | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Category 4 | H301: Toxic if swallowedH302: Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 4 | Not Classified | H332: Harmful if inhaled |

| Hazardous to the aquatic environment, long-term | Category 1 | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Danger[1] or Warning

Hazard Pictograms:

-

Skull and crossbones (for acute toxicity)

-

Exclamation mark (for acute toxicity, skin/eye irritation)

-

Environment (for aquatic toxicity)

First-Aid Measures

In the event of exposure, immediate action is critical. The following are general first-aid protocols:

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.

-

Skin Contact: Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with plenty of water. Call a physician.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Safe Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only in a well-ventilated area or outdoors.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, well-ventilated area.

-

Keep the container tightly sealed.

-

Store locked up.

-

Recommended storage temperatures vary by supplier and form (powder vs. in solvent), generally ranging from -20°C to -80°C for long-term storage.

-

Protect from light and moisture.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

Accidental Release Measures

In case of a spill or accidental release, follow these procedures:

-

Evacuate: Immediately evacuate personnel from the contaminated area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Clean-up: Absorb the spill with an inert material (e.g., sand, earth, universal binders). Collect the absorbed material in a suitable, closed container for disposal.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.

-

Disposal: Dispose of contaminated waste in accordance with local, state, and federal regulations.

Experimental Protocol: General Handling in a Laboratory Setting

The following is a generalized protocol for handling this compound in a research environment.

-

Preparation:

-

Review the Safety Data Sheet (SDS) before starting any work.

-

Ensure a chemical fume hood is available and functioning correctly.

-

Assemble all necessary materials, including the chemical, solvents, reaction vessels, and PPE.

-

Have an emergency spill kit readily accessible.

-

-

Personal Protective Equipment (PPE):

-

Don a lab coat, chemical safety goggles, and appropriate gloves.

-

-

Weighing and Dispensing:

-

Conduct all weighing and dispensing of the solid compound within a chemical fume hood.

-

Use a dedicated spatula and weighing paper.

-

Close the container tightly immediately after use.

-

-

Solution Preparation:

-

Add the solvent to the solid compound slowly and carefully within the fume hood.

-

If sonication is required to dissolve the compound, ensure the vessel is securely capped.

-

-

Reaction Setup:

-

Perform all reactions in a well-ventilated fume hood.

-

Ensure all glassware is properly secured.

-

-

Post-Experiment:

-

Quench any unreacted reagent under controlled conditions within the fume hood.

-

Clean all glassware thoroughly.

-

Dispose of all waste (solid and liquid) in appropriately labeled hazardous waste containers.

-

-

Decontamination:

-

Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.

-

Remove and dispose of gloves properly.

-

Wash hands thoroughly.

-

Visualizations

Emergency Response Workflow for Accidental Exposure

Caption: Emergency response workflow for accidental exposure.

Safe Handling and Storage Logical Flow

Caption: Logical flow for safe handling and storage.

References

A Technical Guide to Thiol-PEG3-amine: Suppliers, Availability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Thiol-PEG3-amine, a versatile heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and proteomics. This guide details its key suppliers, product availability, and core technical specifications. Furthermore, it presents detailed experimental protocols for its application and visualizes the underlying scientific workflows.

Key Suppliers and Product Specifications

Thiol-PEG3-amine and its derivatives are available from a range of specialized chemical suppliers. The following tables summarize the key quantitative data for these products, facilitating a clear comparison for procurement and experimental planning.

Table 1: Thiol-PEG3-amine and its Hydrochloride Salt

| Supplier | Product Name | Catalog No. | CAS No. | Molecular Weight ( g/mol ) | Purity | Form | Availability |

| BroadPharm | Thiol-PEG3-Amine, HCl salt | BP-44067 | 1189760-69-7 | 209.3 | >95% | HCl Salt | In Stock, ships within 24 hours[1] |

| MedChemExpress | HS-PEG3-CH2CH2NH2 (Thiol-PEG3-amine) | HY-130871 | 1189760-69-7 | 209.31 | >97% | Free Base | In Stock[2] |

| MedChemExpress | This compound hydrochloride | HY-130871A | N/A | 245.77 | >95% | HCl Salt | In Stock[3] |

| Precise PEG | Amino-PEG3-Thiol | AG-2381 | 948039-59-6 | 165.25 | >96% | Free Base | In Stock[4] |

Table 2: Functional Variants of Thiol-PEG3-amine

| Supplier | Product Name | Catalog No. | CAS No. | Molecular Weight ( g/mol ) | Purity | Functional Groups | Availability |

| BroadPharm | Thiol-PEG3-acid | BP-21804 | 1347750-82-6 | 238.3 | >95% | Thiol, Carboxylic Acid | In Stock, ships within 24 hours[5] |

| AxisPharm | Thiol-PEG3-acid | N/A | 1347750-82-6 | 238.3 | >95% | Thiol, Carboxylic Acid | In Stock |

Experimental Protocols

The utility of Thiol-PEG3-amine lies in its ability to conjugate different molecules. The thiol group readily reacts with maleimides and other thiol-reactive moieties, while the primary amine can be coupled to carboxylic acids, NHS esters, and other amine-reactive groups.

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the general steps for conjugating a drug to an antibody using a thiol-containing PEG linker.

Materials:

-

Monoclonal antibody (mAb)

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Thiol-PEG3-amine linker

-

Drug molecule with an amine-reactive group (e.g., NHS ester)

-

Conjugation buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

Dissolve the mAb in conjugation buffer.

-

Add a controlled molar excess of a reducing agent like DTT to partially reduce the interchain disulfide bonds, exposing free thiol groups.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Remove the excess reducing agent using a desalting column.

-

-

Drug-Linker Conjugation:

-

Dissolve the Thiol-PEG3-amine linker and the amine-reactive drug in a suitable solvent (e.g., DMSO).

-

Add the drug-linker solution to the reduced antibody solution.

-

Allow the reaction to proceed for 1-4 hours at room temperature or 4°C. The amine group of the linker will react with the activated drug.

-

-

Thiol-Maleimide Ligation:

-

The thiol group of the drug-linker conjugate is then reacted with a maleimide-functionalized payload or another molecule. This reaction is typically performed at pH 6.5-7.5 and proceeds efficiently to form a stable thioether bond.

-

-

Quenching and Purification:

-

Add a quenching reagent to cap any unreacted maleimide groups.

-

Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug, linker, and antibody fragments.

-

Protocol for PROTAC Synthesis

Thiol-PEG3-amine is a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

Materials:

-

Target protein ligand with a reactive group for the amine.

-

E3 ligase ligand with a thiol-reactive group (e.g., maleimide).

-

Thiol-PEG3-amine.

-

Coupling reagents (e.g., HATU, EDC/NHS).

-

Organic solvents (e.g., DMF, DMSO).

-

Purification system (e.g., HPLC).

Procedure:

-

Ligand-Linker Conjugation:

-

The amine group of Thiol-PEG3-amine is coupled to a carboxylic acid on the target protein ligand using standard peptide coupling reagents like HATU or EDC/NHS in an anhydrous organic solvent.

-

Alternatively, if the ligand has an NHS ester, it can be directly reacted with the amine group of the linker.

-

-

PROTAC Assembly:

-

The resulting ligand-linker intermediate, which now possesses a free thiol group, is reacted with the maleimide-functionalized E3 ligase ligand.

-

This reaction is typically carried out in a suitable buffer at a pH between 6.5 and 7.5.

-

-

Purification:

-

The final PROTAC molecule is purified using reverse-phase HPLC to ensure high purity.

-

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate the key experimental workflows and the mechanism of action for PROTACs.

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

This guide serves as a foundational resource for researchers and developers working with Thiol-PEG3-amine. By providing a consolidated view of suppliers, technical data, and established protocols, it aims to streamline experimental design and accelerate innovation in the fields of targeted therapeutics and advanced biomaterials. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the supplier's technical datasheets for the most accurate product information.

References

- 1. benchchem.com [benchchem.com]

- 2. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

Methodological & Application

Application Notes and Protocols for HS-Peg3-CH2CH2NH2 in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the heterobifunctional linker, HS-Peg3-CH2CH2NH2, in bioconjugation applications. This linker, featuring a terminal thiol (-SH) and a primary amine (-NH2) group connected by a three-unit polyethylene glycol (PEG) spacer, offers a versatile tool for crosslinking and modifying biomolecules such as proteins, peptides, and nanoparticles.

Introduction to this compound

This compound is a valuable reagent in bioconjugation due to its dual reactivity, allowing for sequential or orthogonal conjugation strategies. The thiol group provides a nucleophilic handle for reaction with maleimides and other thiol-reactive moieties, while the primary amine can form stable amide bonds with activated carboxyl groups like N-hydroxysuccinimide (NHS) esters. The PEG3 spacer enhances the solubility and bioavailability of the resulting conjugate while minimizing immunogenicity and non-specific interactions.[1]

Key Properties:

-

Molecular Formula: C8H19NO3S

-

Molecular Weight: 209.31 g/mol

-

Purity: Typically ≥95%

-

Structure: A linear molecule with a terminal thiol group, a three-unit polyethylene glycol spacer, and a terminal primary amine group.

Bioconjugation Chemistries

The bifunctional nature of this compound allows for two primary conjugation strategies:

-

Thiol-Maleimide Chemistry: The thiol group reacts specifically with maleimide-functionalized molecules to form a stable thioether bond. This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[2][3]

-

Amine-NHS Ester Chemistry: The primary amine group reacts with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. This reaction is most efficient at a slightly basic pH of 7.0 to 9.0.[4][5]

These orthogonal reactivities enable the targeted coupling of two different molecules. For instance, a protein with an available cysteine residue can be reacted with a maleimide-activated molecule, and subsequently, a second molecule with an activated carboxyl group can be conjugated to the amine terminus of the PEG linker.

Experimental Protocols

Two-Step Conjugation of a Protein (with available cysteines) to a Small Molecule (with a carboxyl group)

This protocol outlines a general procedure for first reacting the thiol end of this compound with a maleimide-activated protein, followed by the conjugation of a small molecule containing a carboxyl group to the amine end of the linker.

Diagram of the Experimental Workflow:

Caption: Two-step bioconjugation workflow using this compound.

Materials:

-

Maleimide-activated protein

-

This compound

-

Small molecule with a carboxyl group

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Reaction Buffers:

-

Phosphate-buffered saline (PBS), pH 7.2

-

MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.5

-

Sodium bicarbonate buffer, pH 8.3

-

-

Quenching reagent (e.g., Tris buffer or free cysteine)

-

Purification columns (Size-Exclusion or Ion-Exchange)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol:

Step 1: Thiol-Maleimide Conjugation

-

Prepare the Protein: Dissolve the maleimide-activated protein in a suitable buffer, such as PBS at pH 7.2, to a final concentration of 1-5 mg/mL.

-

Dissolve the Linker: Dissolve this compound in the same buffer.

-

Reaction: Add a 10- to 20-fold molar excess of this compound to the protein solution. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. The optimal pH for this reaction is between 6.5 and 7.5 to ensure selectivity for the thiol group.

-

Purification (Optional): If necessary, remove the excess linker by dialysis or using a desalting column.

Step 2: Activation of Small Molecule and Amine-NHS Ester Conjugation

-

Activate the Small Molecule: In a separate reaction, dissolve the small molecule containing a carboxyl group, NHS, and DCC or EDC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (small molecule:NHS:DCC/EDC). Let the reaction proceed for 1-2 hours at room temperature to form the NHS ester.

-

Adjust pH: Adjust the pH of the protein-PEG-NH2 solution from Step 1 to 8.0-8.5 using a suitable buffer like sodium bicarbonate.

-

Conjugation: Add the activated NHS-ester of the small molecule to the protein-PEG-NH2 solution. A 10-fold molar excess of the NHS-ester is a common starting point.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Quenching: Quench the reaction by adding a small amount of Tris buffer or another amine-containing buffer to consume any unreacted NHS esters.

Purification of the Final Conjugate

Purification is crucial to remove unreacted reagents and byproducts. The choice of method depends on the properties of the final conjugate.

-

Size-Exclusion Chromatography (SEC): This is a primary method for separating the larger protein conjugate from smaller molecules like the unreacted linker and small molecule. The PEGylation of proteins often leads to an increase in their hydrodynamic radius, facilitating separation by SEC.

-

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, which can be exploited for purification using IEX. Both cation and anion exchange chromatography can be effective depending on the isoelectric point of the protein and the conjugate.

Table 1: Recommended Purification Strategies

| Purification Method | Principle | Application |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Removal of unreacted small molecules and linker. |

| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | Separation of unreacted protein from the PEGylated conjugate, and separation of different PEGylated species. |

Characterization of the Bioconjugate

After purification, it is essential to characterize the final conjugate to confirm successful conjugation and assess its purity and integrity.

-

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A simple and effective method to visualize the increase in molecular weight of the protein after conjugation with the PEG linker and small molecule. PEGylated proteins typically run at a higher apparent molecular weight than their actual mass would suggest.

-

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the precise molecular weight of the conjugate, thereby confirming the number of PEG linkers attached to the protein (degree of PEGylation).

-

HPLC (High-Performance Liquid Chromatography): Reversed-phase or ion-exchange HPLC can be used to assess the purity of the conjugate and separate different species.

Table 2: Characterization Methods and Expected Outcomes

| Characterization Method | Purpose | Expected Outcome |

| SDS-PAGE | Assess molecular weight shift. | A band shift to a higher apparent molecular weight compared to the unconjugated protein. |

| Mass Spectrometry (MALDI-TOF, ESI-MS) | Confirm the degree of PEGylation and conjugation. | A mass spectrum showing peaks corresponding to the molecular weight of the final conjugate. |

| HPLC | Determine purity and separate isoforms. | A chromatogram showing a major peak for the desired conjugate with minimal impurities. |

Logical Relationships in Bioconjugation Strategy

The selection of the appropriate conjugation strategy depends on the available functional groups on the biomolecules of interest.

Diagram of Decision-Making Logic:

References

- 1. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. broadpharm.com [broadpharm.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes and Protocols for Conjugating HS-PEG3-CH2CH2NH2 to Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent conjugation of the heterobifunctional linker, HS-PEG3-CH2CH2NH2, to proteins. This linker possesses a free thiol (-SH) group and a primary amine (-NH2) group, enabling flexible conjugation strategies that target either cysteine (via the thiol group) or lysine/N-terminal amine groups (via the amine group) on the protein surface. This document outlines the most common conjugation chemistries, including protocols for maleimide-thiol coupling, N-hydroxysuccinimide (NHS) ester-amine coupling, and carbodiimide-mediated amine coupling.

Introduction to this compound

This compound is a versatile tool in bioconjugation, offering a short, hydrophilic polyethylene glycol (PEG) spacer that can improve the solubility and stability of the resulting protein conjugate.[1][2] Its heterobifunctional nature allows for controlled, stepwise conjugation, minimizing undesirable side reactions such as intramolecular crosslinking or polymerization.[3] The choice of conjugation strategy depends on the available functional groups on the target protein and the desired site of attachment.

Core Conjugation Chemistries

There are two primary strategies for conjugating this compound to a protein, each targeting different amino acid residues:

-

Thiol-Reactive Conjugation: This approach utilizes the thiol (-SH) group of the PEG linker to form a stable covalent bond with a reactive group on the protein. The most common method is the reaction of the thiol with a maleimide-activated protein to form a stable thioether bond.[4][5] This strategy is highly specific for cysteine residues.

-

Amine-Reactive Conjugation: This strategy targets the primary amine (-NH2) of the PEG linker. This can be achieved through two main routes:

-

NHS Ester Chemistry: The amine group of the PEG linker reacts with an N-hydroxysuccinimide (NHS) ester-activated protein to form a stable amide bond. This targets accessible lysine residues and the N-terminus of the protein.

-

Carbodiimide Chemistry (EDC/NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups (aspartic acid, glutamic acid, or C-terminus) on the protein, which can then react with the amine group of the PEG linker to form an amide bond. The addition of NHS or its water-soluble analog, Sulfo-NHS, increases the efficiency of the reaction.

-

Experimental Protocols

The following sections provide detailed protocols for the three main conjugation strategies. It is important to optimize the reaction conditions, such as the molar ratio of linker to protein, for each specific protein and application.

Protocol 1: Two-Step Maleimide-Thiol Conjugation

This protocol involves first activating the protein with a maleimide crosslinker and then reacting it with the thiol group of this compound.

Materials:

-

Protein of interest

-

Amine-reactive maleimide crosslinker (e.g., SMCC, Sulfo-SMCC)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Reagent: Cysteine or 2-mercaptoethanol

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Maleimide Activation of Protein:

-

Add a 10-20 fold molar excess of the amine-reactive maleimide crosslinker to the protein solution.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Remove excess, unreacted crosslinker by dialysis or using a desalting column.

-

-

Conjugation with this compound:

-

Immediately add a 10-50 fold molar excess of this compound to the maleimide-activated protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-